molecular formula C19H22N2O3S B4720917 N-(prop-2-en-1-yl)-2-{[(2,4,6-trimethylphenyl)sulfonyl]amino}benzamide

N-(prop-2-en-1-yl)-2-{[(2,4,6-trimethylphenyl)sulfonyl]amino}benzamide

Cat. No.: B4720917
M. Wt: 358.5 g/mol
InChI Key: ROUWHSASTFJLGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(prop-2-en-1-yl)-2-{[(2,4,6-trimethylphenyl)sulfonyl]amino}benzamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of the sulfonyl group and the benzamide moiety suggests potential biological activity, making it a compound of interest in various scientific research fields.

Properties

IUPAC Name

N-prop-2-enyl-2-[(2,4,6-trimethylphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-5-10-20-19(22)16-8-6-7-9-17(16)21-25(23,24)18-14(3)11-13(2)12-15(18)4/h5-9,11-12,21H,1,10H2,2-4H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROUWHSASTFJLGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=CC=C2C(=O)NCC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(prop-2-en-1-yl)-2-{[(2,4,6-trimethylphenyl)sulfonyl]amino}benzamide typically involves the following steps:

    Formation of the sulfonamide: The reaction between 2,4,6-trimethylbenzenesulfonyl chloride and an appropriate amine (such as aniline) under basic conditions to form the sulfonamide intermediate.

    Amidation: The final step involves the formation of the benzamide by reacting the sulfonamide intermediate with a benzoyl chloride derivative.

Industrial Production Methods

Industrial production of such compounds typically involves large-scale batch or continuous flow processes, ensuring high yield and purity. The use of automated reactors and stringent quality control measures are essential to maintain consistency in production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the prop-2-en-1-yl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfoxide or sulfide.

    Substitution: The aromatic ring and the sulfonamide moiety can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions may involve strong bases or acids, depending on the specific reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction could produce sulfoxides or sulfides.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Studying its effects on biological systems, particularly its antimicrobial properties.

    Medicine: Potential development as a pharmaceutical agent, especially in antimicrobial therapy.

    Industry: Use in the synthesis of other complex organic molecules or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of N-(prop-2-en-1-yl)-2-{[(2,4,6-trimethylphenyl)sulfonyl]amino}benzamide would depend on its specific biological target. Generally, sulfonamides inhibit the synthesis of folic acid in bacteria by competing with para-aminobenzoic acid (PABA), thereby exerting their antimicrobial effects. The benzamide moiety may interact with various enzymes or receptors, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(prop-2-en-1-yl)-2-{[(2,4,6-trimethylphenyl)sulfonyl]amino}benzoic acid
  • N-(prop-2-en-1-yl)-2-{[(2,4,6-trimethylphenyl)sulfonyl]amino}benzylamine
  • N-(prop-2-en-1-yl)-2-{[(2,4,6-trimethylphenyl)sulfonyl]amino}benzyl alcohol

Uniqueness

The unique combination of the prop-2-en-1-yl group, the sulfonamide moiety, and the benzamide structure may confer specific biological activities or chemical reactivity that distinguishes it from similar compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(prop-2-en-1-yl)-2-{[(2,4,6-trimethylphenyl)sulfonyl]amino}benzamide
Reactant of Route 2
Reactant of Route 2
N-(prop-2-en-1-yl)-2-{[(2,4,6-trimethylphenyl)sulfonyl]amino}benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.